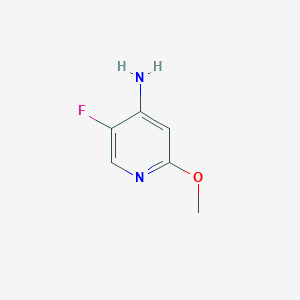

5-Fluoro-2-methoxypyridin-4-amine

Description

BenchChem offers high-quality 5-Fluoro-2-methoxypyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methoxypyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKPXRURANQQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618782 | |

| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-05-8 | |

| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine: Properties, Analysis, and Applications

Introduction

In the precise world of pharmaceutical development and chemical synthesis, the accurate identification and characterization of molecular entities are paramount. This guide provides an in-depth technical overview of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No: 1993-63-1). It is critical to distinguish this compound from its pyridine analogue, "5-Fluoro-2-methoxypyridin-4-amine," as the pyrimidine derivative is the significantly more referenced and commercially relevant molecule in scientific literature and industrial applications.

5-Fluoro-2-methoxypyrimidin-4-amine serves as a crucial building block and, more importantly, as a well-characterized reference standard in the pharmaceutical industry. Its primary relevance is linked to the synthesis and quality control of Capecitabine, a widely used chemotherapeutic agent.[1] As such, a thorough understanding of its physicochemical properties, analytical methodologies, and handling requirements is essential for researchers, quality control analysts, and process chemists. This document consolidates this vital information, offering field-proven insights and validated protocols to support its effective use in a research and development setting.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent experimental work. The key identifiers and computed physicochemical properties for 5-Fluoro-2-methoxypyrimidin-4-amine are summarized below.

Chemical Structure

Caption: Conceptual workflow for the synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine.

Analytical Characterization: A Protocol for Purity Assessment by HPLC

As a reference standard, verifying the purity of 5-Fluoro-2-methoxypyrimidin-4-amine is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The protocol described below is a self-validating system designed to ensure accuracy and reproducibility, which is critical for its use in regulatory filings like ANDAs and NDAs. [1]

Causality of Method Choice

A reverse-phase HPLC method is chosen due to the compound's moderate polarity. A C18 column provides a nonpolar stationary phase that effectively retains the analyte and separates it from more polar (earlier eluting) or more nonpolar (later eluting) impurities. UV detection is ideal as the pyrimidine ring contains a chromophore that absorbs strongly in the UV spectrum, allowing for sensitive quantification.

Detailed HPLC Protocol

Objective: To determine the purity of a 5-Fluoro-2-methoxypyrimidin-4-amine sample and identify any potential impurities.

Instrumentation & Materials:

-

HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector. [2]* Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [2]* Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile, HPLC grade.

-

Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sample: Accurately weighed 5-Fluoro-2-methoxypyrimidin-4-amine.

Experimental Workflow:

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Prepare the phosphate buffer (Mobile Phase A) and filter through a 0.45 µm membrane filter.

-

Degas both Mobile Phase A and B using an ultrasonic bath or online degasser.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 5-Fluoro-2-methoxypyrimidin-4-amine reference standard or sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of 1.0 mg/mL. [2]Sonicate briefly if necessary to ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min. [2] * Detection Wavelength: 260 nm. [2] * Injection Volume: 10 µL. [2] * Column Temperature: 30 °C.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 5% A, 95% B

-

20-25 min: Hold at 5% A, 95% B

-

25-26 min: Linear gradient back to 95% A, 5% B

-

26-30 min: Re-equilibration at 95% A, 5% B

-

-

-

Data Analysis and System Validation:

-

Inject the sample and identify the main peak corresponding to 5-Fluoro-2-methoxypyrimidin-4-amine.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

-

Trustworthiness Check: The protocol's validity is confirmed by running a system suitability test. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly before analyzing samples.

-

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. 5-Fluoro-2-methoxypyrimidin-4-amine is classified as an irritant.

4.1. GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark). [3]* Signal Word: Warning. [3]* Hazard Statements:

-

H315: Causes skin irritation. [4][3] * H319: Causes serious eye irritation. [4][3] * H335: May cause respiratory irritation. [3]* Precautionary Statements:

-

P261: Avoid breathing dust. [3] * P280: Wear protective gloves/eye protection. [5] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][5] 4.2. Handling and Storage Recommendations

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][6]Avoid generating dust. Ensure appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves, is worn. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [6]For long-term stability, especially for use as a reference standard, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. [3][7]

Conclusion

5-Fluoro-2-methoxypyrimidin-4-amine is a specialty chemical of significant value to the pharmaceutical industry. Its role as a key intermediate and a critical reference standard for the quality control of drugs like Capecitabine underscores the need for a comprehensive understanding of its properties. By employing robust analytical protocols, adhering to strict safety guidelines, and understanding its synthetic context, researchers and drug development professionals can effectively utilize this compound to ensure the quality, safety, and efficacy of therapeutic products.

References

-

4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. PubChem, National Center for Biotechnology Information. [Link]

-

5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Veeprho. [Link]

-

5-Fluoro-2-methoxypyrimidin-4-amine, 95+% 3ASenrise. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

- 1. veeprho.com [veeprho.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]

- 4. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. chemscene.com [chemscene.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-Depth Technical Guide to 5-Fluoro-2-methoxypyridin-4-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

5-Fluoro-2-methoxypyridin-4-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Its structure, which combines a pyridine core with three key functional groups—a fluorine atom, a methoxy group, and an amine—renders it a versatile synthon for the development of complex pharmaceutical agents. The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity by altering the molecule's electronic properties and lipophilicity[1][2]. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-methoxypyridin-4-amine, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

The unique arrangement of substituents on the pyridine ring dictates the compound's physical and spectroscopic characteristics.

Core Chemical Properties

A summary of the fundamental properties of 5-Fluoro-2-methoxypyridin-4-amine is presented below.

| Property | Value | Source(s) |

| CAS Number | 58381-05-8 | [3] |

| Molecular Formula | C₅H₆FN₃O | [4] |

| Molecular Weight | 143.12 g/mol | [4][5] |

| IUPAC Name | 5-fluoro-2-methoxypyridin-4-amine | [3] |

| Synonyms | 4-Amino-5-fluoro-2-methoxypyridine, 2-Methoxy-5-fluoro-4-aminopyridine | [6] |

| Physical Form | Solid | [7] |

| SMILES | COC1=NC=C(C(=C1)N)F | [3] |

| InChI Key | XDKPXRURANQQLJ-UHFFFAOYSA-N | [3] |

Spectroscopic Signature

The structural features of 5-Fluoro-2-methoxypyridin-4-amine give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization. While specific spectra are proprietary, a wealth of characterization data, including HPLC, MASS/LC-MS, 1H NMR, 13C NMR, and FT-IR, is available through commercial suppliers and databases[5][6].

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy protons, and the amine protons. The aromatic proton will likely appear as a doublet due to coupling with the adjacent fluorine atom.

-

¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons and one for the methoxy carbon. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹J C-F).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an electron-rich aromatic system.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the methoxy group, C=N and C=C stretching of the pyridine ring, and a strong C-F stretching vibration.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines often involves multi-step sequences starting from readily available precursors. A plausible and efficient laboratory-scale synthesis of 5-Fluoro-2-methoxypyridin-4-amine can be conceptualized based on established methodologies for functionalizing pyridine rings, such as nucleophilic aromatic substitution (SNAAr).

Proposed Synthetic Workflow

A logical synthetic approach would commence with a multi-halogenated pyridine, allowing for regioselective, sequential displacement of the halogens. The choice of starting material and the order of substituent introduction are critical to achieving the desired isomer with high purity.

Caption: Proposed two-step synthesis via sequential nucleophilic aromatic substitution.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous transformations in pyridine chemistry.

Step 1: Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine

-

To a solution of 2,4-dichloro-5-fluoropyridine in anhydrous methanol, add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature. The rationale for the regioselectivity at the 2-position is the higher electrophilicity of the C2/C6 positions in pyridine rings.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can be purified by column chromatography.

Step 2: Synthesis of 5-Fluoro-2-methoxypyridin-4-amine

-

Place the intermediate 2-chloro-5-fluoro-4-methoxypyridine and a concentrated aqueous solution of ammonia in a sealed pressure vessel (autoclave).

-

Heat the vessel to a temperature typically in the range of 120-150 °C for several hours. The high temperature and pressure are necessary to facilitate the nucleophilic substitution of the less reactive chloro group at the 4-position by ammonia.

-

After cooling, carefully vent the vessel. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography to yield 5-Fluoro-2-methoxypyridin-4-amine as a solid.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Fluoro-2-methoxypyridin-4-amine is governed by the interplay of its functional groups. The amine group is a potent nucleophile and an activating group for electrophilic aromatic substitution, while the methoxy group is also activating. Conversely, the fluorine atom is a deactivating group.

Caption: Key reactivity pathways for 5-Fluoro-2-methoxypyridin-4-amine.

-

N-Functionalization: The primary amine is the most reactive site for reactions with electrophiles. It readily undergoes N-alkylation, N-acylation, and N-sulfonylation, providing access to a wide array of derivatives[8]. These reactions are fundamental for incorporating this scaffold into larger molecules.

-

Electrophilic Aromatic Substitution: The pyridine ring is activated towards electrophilic substitution by the strongly electron-donating amino and methoxy groups. The directing effects of these groups would favor substitution at the C3 position. However, the steric hindrance and the deactivating effect of the adjacent fluorine atom may influence the regiochemical outcome.

Applications in Drug Discovery and Medicinal Chemistry

The primary significance of 5-Fluoro-2-methoxypyridin-4-amine lies in its application as a key building block for pharmaceuticals.

Intermediate for Capecitabine

This compound is a well-characterized reference material and a crucial intermediate in the commercial synthesis of Capecitabine[6][9]. Capecitabine is an orally administered chemotherapeutic agent that is enzymatically converted to 5-fluorouracil in the body, a potent anti-cancer drug. The precise structure of 5-Fluoro-2-methoxypyridin-4-amine is essential for the successful construction of the final active pharmaceutical ingredient (API).

Scaffold for Kinase Inhibitors

The aminopyrimidine and aminopyridine cores are prevalent scaffolds in the design of kinase inhibitors[10]. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of novel and potent Polo-like kinase 4 (PLK4) inhibitors, for example, has utilized the aminopyrimidine core to achieve high inhibitory activity against cancer cells[10]. The specific substitution pattern of 5-Fluoro-2-methoxypyridin-4-amine makes it an attractive starting point for generating libraries of compounds for screening against various kinase targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are paramount to ensure safety.

Hazard Identification

According to the Globally Harmonized System (GHS), 5-Fluoro-2-methoxypyridin-4-amine is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][7].

Recommended Safety Protocols

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[11].

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves[12][13].

-

Avoid breathing dust, fume, gas, mist, vapors, or spray. Prevent contact with skin and eyes[13][14].

-

Wash hands thoroughly after handling[12].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[7][12].

-

Keep in a dark place, under an inert atmosphere, at room temperature to prevent degradation[7].

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[12].

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician[12].

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention[12].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately[12].

Conclusion

5-Fluoro-2-methoxypyridin-4-amine stands out as a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its carefully orchestrated arrangement of functional groups provides a unique combination of reactivity and structural properties that are exploited in the synthesis of life-saving drugs like Capecitabine. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for medicinal chemists aiming to leverage this and similar fluorinated scaffolds in the design of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Dietz, J., Zischler, J., & Beil, W. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 555–562. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Veeprho. (n.d.). 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Retrieved from [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

-

WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

-

Chamberlin, S. I., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8644–8647. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Author. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. 5-Fluoro-2-methoxypyrimidin-4-amine - SRIRAMCHEM [sriramchem.com]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

The Synthetic Versatility of 5-Fluoro-2-methoxypyridin-4-amine: A Technical Guide to its Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

5-Fluoro-2-methoxypyridin-4-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a methoxy group on a pyridine core, imparts a distinct reactivity profile that allows for diverse and selective functionalization. This guide provides an in-depth exploration of the chemical behavior of 5-Fluoro-2-methoxypyridin-4-amine, offering insights into its reactivity and detailed protocols for its strategic modification. Understanding the interplay of its functional groups is paramount for leveraging this scaffold in the design and synthesis of novel therapeutic agents. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Core Reactivity Principles: An Electronically Complex Heterocycle

The reactivity of 5-Fluoro-2-methoxypyridin-4-amine is governed by the electronic interplay of its substituents. The amino group at the 4-position and the methoxy group at the 2-position are electron-donating groups, increasing the electron density of the pyridine ring and activating it towards electrophilic attack. Conversely, the fluorine atom at the 5-position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen itself is a basic site, susceptible to protonation and alkylation.

This intricate electronic balance dictates the regioselectivity of various transformations and provides multiple handles for functionalization. The primary sites for chemical modification are the exocyclic amino group, the pyridine nitrogen, and the carbon atoms of the pyridine ring, either through substitution of the fluorine atom or via C-H activation.

Functionalization Strategies: A Toolkit for Molecular Diversification

The strategic functionalization of 5-Fluoro-2-methoxypyridin-4-amine allows for the generation of diverse molecular architectures. This section details key transformation methodologies, providing both mechanistic rationale and practical experimental protocols.

N-Functionalization: Modifying the Amino Group

The primary amino group at the 4-position is a versatile handle for introducing a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions.

N-alkylation introduces aliphatic chains, which can be crucial for modulating lipophilicity and interacting with hydrophobic pockets in biological targets. Reductive amination and direct alkylation with alkyl halides are common approaches.

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of 5-Fluoro-2-methoxypyridin-4-amine with a generic aldehyde.

Materials:

-

5-Fluoro-2-methoxypyridin-4-amine

-

Aldehyde of choice (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-Fluoro-2-methoxypyridin-4-amine (1.0 eq) in DCE or THF, add the aldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

N-acylation is a straightforward method to introduce amide functionalities, which are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol details the reaction of 5-Fluoro-2-methoxypyridin-4-amine with an acyl chloride.

Materials:

-

5-Fluoro-2-methoxypyridin-4-amine

-

Acyl chloride of choice (e.g., benzoyl chloride)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-Fluoro-2-methoxypyridin-4-amine (1.0 eq) in DCM or THF and cool to 0 °C.

-

Add triethylamine (1.2 eq) or pyridine as a base.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize or purify by column chromatography as needed.

N-arylation, typically achieved through palladium- or copper-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl moieties. This is a powerful tool for extending the molecular framework and exploring structure-activity relationships. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered coupling partners.

Ring Functionalization: Modifying the Pyridine Core

The pyridine ring itself offers several avenues for functionalization, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The fluorine atom at the 5-position, activated by the electron-withdrawing nature of the pyridine ring, can act as a leaving group in SNAr reactions, particularly with strong nucleophiles. However, the electron-donating amino and methoxy groups can decrease the propensity for SNAr at this position. More commonly, related fluorinated pyridines undergo SNAr at the 2- or 4-positions when a suitable leaving group is present. For 5-Fluoro-2-methoxypyridin-4-amine, derivatization to introduce a better leaving group or activation of the ring may be necessary for efficient SNAr.

To functionalize the carbon backbone of the pyridine ring, it is often necessary to first introduce a halide (e.g., bromine or iodine) at a specific position. This can be achieved through electrophilic halogenation, though the regioselectivity will be influenced by the existing substituents. Once a halo-substituted derivative is obtained, a variety of cross-coupling reactions can be employed.

Conceptual Workflow: C-H Functionalization via Cross-Coupling

Caption: General workflow for C-H functionalization via halogenation and cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Derivative (General)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-derivative of 5-Fluoro-2-methoxypyridin-4-amine.

Materials:

-

Bromo-5-fluoro-2-methoxypyridin-4-amine derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried flask, add the bromo-pyridine derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (3x).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of 5-Fluoro-2-methoxypyridin-4-amine is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂O | - |

| Molecular Weight | 142.13 g/mol | - |

| CAS Number | 58381-05-8 | - |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Melting Point | 115-119 °C | Supplier Data |

NMR Spectroscopy:

The following are predicted and literature-derived NMR data for the closely related 5-fluoro-2-methoxypyrimidin-4-amine, which can serve as a useful reference.[1]

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.05 (d, J = 2.9 Hz, 1H), 7.15 (br s, 2H), 3.85 (s, 3H).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 158.5 (d, J = 12.5 Hz), 154.2 (d, J = 13.5 Hz), 140.0 (d, J = 250.0 Hz), 128.0 (d, J = 25.0 Hz), 54.0.

Note: Actual spectral data for 5-Fluoro-2-methoxypyridin-4-amine should be acquired for confirmation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond

The 5-Fluoro-2-methoxypyridin-4-amine scaffold and its derivatives are of particular interest in the development of kinase inhibitors.[2][3] The substituted pyridine core can mimic the hinge-binding motif of ATP, while the various functionalization points allow for the introduction of substituents that can target specific features of the kinase active site, leading to potent and selective inhibitors. The structural motifs present in this scaffold are found in inhibitors of various kinases, including VEGFR, PI3K, and mTOR.[2][3]

The strategic incorporation of fluorine can enhance binding affinity through favorable interactions with the protein target and can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. The amino group provides a key interaction point and a vector for further chemical exploration.

Conclusion

5-Fluoro-2-methoxypyridin-4-amine is a valuable and versatile building block for medicinal chemistry. Its well-defined reactivity, stemming from the electronic interplay of its substituents, offers multiple avenues for selective functionalization. The ability to modify the exocyclic amino group and the pyridine core through a range of modern synthetic methodologies, including cross-coupling reactions, provides chemists with a powerful platform for the synthesis of novel and complex molecules. As the demand for sophisticated and highly optimized drug candidates continues to grow, the strategic application of privileged scaffolds like 5-Fluoro-2-methoxypyridin-4-amine will undoubtedly play a crucial role in the future of drug discovery.

References

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450.

-

Borzilleri, R. M., et al. (2005). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008.

- Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 5(14), 2425–2428.

- Wang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2741.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

"5-Fluoro-2-methoxypyridin-4-amine" as a building block in medicinal chemistry

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone, prized for its versatile chemical reactivity and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic incorporation of fluorine into this privileged heterocycle offers medicinal chemists a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.[2] This guide focuses on a particularly valuable building block that marries these features: 5-Fluoro-2-methoxypyridin-4-amine (CAS 58381-05-8).

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Fluoro-2-methoxypyridin-4-amine, from its fundamental properties to its potential applications as a key intermediate in the synthesis of novel therapeutics. We will explore its synthesis, reactivity, and the strategic rationale for its use in medicinal chemistry programs, with a focus on providing actionable insights and methodologies.

Physicochemical Properties and Structural Features

A thorough understanding of a building block's intrinsic properties is paramount for its effective deployment in a synthetic strategy. The structural attributes of 5-Fluoro-2-methoxypyridin-4-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 58381-05-8 | [3] |

| Molecular Formula | C₆H₇FN₂O | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from typical aminopyridines |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. | Inferred from typical aminopyridines |

The key structural features of 5-Fluoro-2-methoxypyridin-4-amine are the pyridine core, a primary amino group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position. The interplay of these functional groups dictates the molecule's reactivity and its potential interactions with biological targets. The electron-withdrawing fluorine atom influences the electron density of the pyridine ring and the basicity of the amino group. The methoxy group, an electron-donating group, also modulates the ring's electronics and can influence its metabolic stability.

Synthesis of 5-Fluoro-2-methoxypyridin-4-amine

While specific, detailed experimental procedures for the synthesis of 5-Fluoro-2-methoxypyridin-4-amine are not extensively reported in readily available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted aminopyridines. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of 5-Fluoro-2-methoxypyridin-4-amine.

A common strategy for the synthesis of aminopyridines involves the reduction of a corresponding nitro-substituted precursor. Therefore, the synthesis of 5-Fluoro-2-methoxypyridin-4-amine would likely proceed through the following key steps:

-

Nitration of a Dihalopyridine: Starting from a commercially available dihalopyridine, such as 2,4-dichloro-5-fluoropyridine, a nitration reaction would introduce a nitro group at the 4-position.

-

Selective Methoxylation: The subsequent step would involve a selective nucleophilic aromatic substitution to replace the chlorine atom at the 2-position with a methoxy group. The reactivity of the two chlorine atoms would need to be carefully considered to achieve the desired regioselectivity.

-

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the primary amine, yielding the target molecule.

Exemplary Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 2-Chloro-5-fluoro-4-nitropyridine: To a solution of 2,4-dichloro-5-fluoropyridine in concentrated sulfuric acid, a nitrating agent such as fuming nitric acid or potassium nitrate would be added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture would then be carefully quenched with ice and the product extracted with an organic solvent.

-

Step 2: Synthesis of 4-Nitro-5-fluoro-2-methoxypyridine: The 2-chloro-5-fluoro-4-nitropyridine would be dissolved in methanol, and a base such as sodium methoxide would be added. The reaction would be heated to reflux until completion, as monitored by TLC or LC-MS.

-

Step 3: Synthesis of 5-Fluoro-2-methoxypyridin-4-amine: The 4-nitro-5-fluoro-2-methoxypyridine would be reduced to the corresponding amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.

Reactivity and Application in Medicinal Chemistry

The primary amino group of 5-Fluoro-2-methoxypyridin-4-amine is the key handle for its elaboration into more complex molecules. This versatile functional group can participate in a wide range of chemical transformations, making it an invaluable building block for the synthesis of diverse compound libraries.

Caption: Key reactions and potential applications of 5-Fluoro-2-methoxypyridin-4-amine.

1. N-Arylation and N-Alkenylation Reactions:

The amino group can readily undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with a variety of aryl and heteroaryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex diaryl amines and related structures that are prevalent in kinase inhibitors and other targeted therapies.

Exemplary Buchwald-Hartwig Coupling Protocol:

-

Reagents: 5-Fluoro-2-methoxypyridin-4-amine (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

-

Solvent: Anhydrous, degassed toluene or dioxane.

-

Procedure: To a sealed reaction vessel under an inert atmosphere, the reagents are added. The mixture is heated to 80-110 °C with stirring until the starting materials are consumed. After cooling, the reaction is worked up by filtration through celite, followed by extraction and purification by column chromatography.

2. Acylation and Sulfonylation Reactions:

The primary amine can be easily acylated with acyl chlorides or activated carboxylic acids to form amides, or sulfonated with sulfonyl chlorides to form sulfonamides. These functional groups are important for modulating the electronic and steric properties of a molecule and can participate in key hydrogen bonding interactions with protein targets.

3. Reductive Amination:

Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) provides access to secondary and tertiary amines. This transformation is highly valuable for introducing diverse alkyl substituents and for building out molecular scaffolds.

Potential Therapeutic Applications

The unique substitution pattern of 5-Fluoro-2-methoxypyridin-4-amine makes it an attractive building block for the development of a variety of therapeutic agents.

-

Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The fluorine and methoxy substituents on the pyridine ring can be used to fine-tune the selectivity and pharmacokinetic properties of these inhibitors.

-

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The aminopyridine scaffold can serve as a template for the design of novel GPCR agonists and antagonists.

-

PET Imaging Ligands: The incorporation of fluorine makes this building block particularly interesting for the development of positron emission tomography (PET) imaging agents. The fluorine atom can be replaced with the radioactive isotope ¹⁸F, allowing for non-invasive imaging and target engagement studies in vivo. While direct use of 5-Fluoro-2-methoxypyridin-4-amine in a reported PET ligand was not found, structurally related compounds containing a 2-fluoro-4-methoxyphenyl moiety have been explored for this purpose.[4]

Conclusion and Future Outlook

5-Fluoro-2-methoxypyridin-4-amine represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive amino group, a fluorine atom for property modulation, and a methoxy group for further tuning of electronics and metabolism makes it an attractive starting point for the synthesis of novel drug candidates. While detailed synthetic procedures and specific applications in approved drugs are not yet widely documented, the principles of modern organic synthesis and the known utility of related fluorinated aminopyridine scaffolds strongly suggest its potential for future drug discovery efforts. As the demand for more sophisticated and highly optimized drug candidates continues to grow, building blocks like 5-Fluoro-2-methoxypyridin-4-amine will undoubtedly play an increasingly important role in the medicinal chemist's toolbox.

References

-

PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]

-

MDPI. (2022, December 29). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

PubMed. (2022, February 10). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Retrieved from [Link]

Sources

A-Z Guide to the Biological Activity of Fluorinated Aminopyridines: From Synthesis to Therapeutic Applications

Abstract

The strategic incorporation of fluorine into the aminopyridine scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of fluorinated aminopyridines. We delve into their diverse therapeutic applications, including their roles as kinase inhibitors in oncology, agents targeting voltage-gated potassium channels in neuroscience, and novel antimicrobial compounds.[3][4][5] This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate the discovery and development of next-generation therapeutics based on this privileged chemical motif.

Introduction: The Power of Fluorine in the Aminopyridine Scaffold

The aminopyridine core is a "privileged scaffold" in drug discovery, recognized for its versatile therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[4] When combined with fluorine—the most electronegative element—the resulting fluorinated aminopyridines exhibit profoundly altered physicochemical properties.[1][2]

Why Fluorine? The Causality Behind Its Strategic Use:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This enhances the compound's half-life and bioavailability.[1][2]

-

Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen. This is a critical parameter for drug design, as it influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and target binding.

-

Enhanced Target Binding: Fluorine can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent.[6][7] While a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it.[6] This tunability allows for fine-tuning a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB), which is crucial for neurological drug development.[8]

This guide will systematically unpack these principles, connecting them to tangible biological outcomes and experimental designs.

Synthetic Strategies for Fluorinated Aminopyridines

The synthesis of fluorinated aminopyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, several reliable methods have been established.

Common Synthetic Routes:

-

Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group (e.g., chloro- or bromo-) on the pyridine ring is displaced by a fluoride source.[9]

-

Balz-Schiemann Reaction: This classic reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.[9][10]

-

From Pyridine N-Oxides: Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which serve as effective precursors for the synthesis of 2-fluoropyridines under mild conditions.[9]

-

Multi-component Reactions: Efficient one-pot procedures have been developed for the regioselective synthesis of fluorinated 2-aminopyridines from simple starting materials.[11]

Below is a representative, detailed protocol for the synthesis of a fluorinated aminopyridine precursor.

Detailed Protocol 1: Synthesis of 3-Fluoro-4-Pyridine Carboxylic Acid

This protocol describes the synthesis of a key intermediate for producing 3-fluoro-4-aminopyridine via a Hofmann degradation pathway.[12]

Objective: To synthesize 3-fluoro-4-pyridine carboxylic acid from 3-fluoropyridine.

Materials:

-

3-Fluoropyridine

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Dry Tetrahydrofuran (THF)

-

Carbon Dioxide (gas or dry ice)

-

2M Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-fluoropyridine (5.0 g) in dry THF.

-

Deprotonation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., LDA) to deprotonate the pyridine ring. Maintain the temperature at -70 °C and stir for 3 hours.

-

Scientific Rationale: The strong base is required to remove a proton from the electron-deficient pyridine ring. The low temperature prevents side reactions and ensures regioselectivity.

-

-

Carboxylation: Slowly introduce carbon dioxide gas into the reaction mixture or add crushed dry ice. Allow the reaction to slowly warm to room temperature.[12]

-

Scientific Rationale: The anionic pyridine species acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a carboxylate salt.

-

-

Quenching and Work-up: Add water (30 mL) to the reaction flask.[12] Remove the THF under reduced pressure.

-

Acidification and Precipitation: Adjust the pH of the remaining aqueous solution to 3-5 using 2M HCl.[12] A white solid precipitate should form.

-

Isolation: Stir the suspension at room temperature for 1 hour to ensure complete precipitation.[12] Collect the solid by vacuum filtration.

-

Drying: Dry the collected white powder in a vacuum oven at 45 °C for 24 hours to yield the final product, 3-fluoro-4-pyridine carboxylic acid.

-

Validation: Characterize the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Diverse Biological Activities and Therapeutic Targets

Fluorinated aminopyridines exhibit a broad spectrum of biological activities, making them valuable scaffolds for targeting various diseases.

Neuroscience: Modulators of Voltage-Gated Potassium Channels

The parent compound, 4-aminopyridine (4-AP), is a known blocker of voltage-gated potassium (K+) channels.[3][13] By blocking these channels, 4-AP prolongs the action potential, which can enhance neurotransmitter release and restore nerve signal conduction in demyelinated axons.[13][14] This mechanism is the basis for its use in treating walking disabilities in multiple sclerosis (MS).[14]

Fluorination of the 4-AP scaffold has been a key strategy in developing novel agents for both therapy and diagnostic imaging.

-

[18F]3-fluoro-4-aminopyridine ([18F]3F4AP): This radiolabeled compound is a promising PET tracer for imaging demyelinated axons in the central nervous system.[15] It specifically targets the exposed K+ channels in these damaged neurons, offering a non-invasive way to monitor diseases like MS.[15][16]

-

Metabolic Stability: Studies have shown that adding substituents, such as a methyl group, to the fluorinated 4-AP ring can improve metabolic stability, a critical factor for developing effective CNS drugs.[16]

Oncology: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The aminopyridine scaffold is a common feature in many kinase inhibitors.

-

Structure-Activity Relationship (SAR): SAR studies on 2-aminopyridine derivatives have identified potent inhibitors for kinases like ALK2, which is implicated in certain cancers.[5]

-

Improving Selectivity: Strategic modifications to the aminopyridine core, including fluorination, can significantly enhance a compound's selectivity for a specific kinase, reducing off-target effects.[5] The introduction of fluorine can also improve potency.[17]

| Compound/Modification | Target Kinase | Activity (IC50) | Key SAR Insight |

| 2-Aminopyridine Core | ALK2 | Varies | A privileged scaffold for ALK2 inhibition.[5] |

| 2-Methylpyridine Derivative | ALK2 | High Potency | Increased potency and selectivity over parent compound.[5] |

| Imidazo[1,2-a]pyridine | PI3K/mTOR | Nanomolar range | A potent scaffold for dual PI3K/mTOR inhibitors.[17] |

| Fluorinated Pyrimidines | FAK | 91.4 nM | Fluorination contributes to potent FAK inhibition.[18] |

Table 1: Structure-Activity Relationship Highlights for Aminopyridine-based Kinase Inhibitors.

Infectious Diseases: Antimicrobial Agents

Fluorinated aminopyridines and related structures have shown promising activity against various pathogens. Amine fluorides, in general, are known for their antibacterial effects against oral bacteria responsible for dental caries and periodontal diseases.[19]

-

Mechanism of Action: The antibacterial activity of these compounds is often linked to their ability to disrupt bacterial cell membranes and inhibit essential enzymes.[20]

-

Broad-Spectrum Potential: Derivatives have demonstrated activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[4] Some fluorinated compounds have shown higher activity than commercial antibiotics like amikacin against specific strains.[21]

Standardized Experimental Protocols

To ensure reproducibility and reliability in research, standardized protocols are essential. Here, we provide step-by-step guides for two key assays.

Detailed Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a fluorinated aminopyridine against a target protein kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant protein kinase and its specific substrate

-

Test compound (fluorinated aminopyridine) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

96-well assay plates

-

Detection reagents (e.g., ADP-Glo™, Lance®, or radiolabeled [γ-32P]ATP)

-

Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO and then dilute further into the kinase assay buffer.

-

Reaction Mixture: In each well of the assay plate, add the following in order: a. Kinase buffer b. Test compound solution (or DMSO for control wells) c. Enzyme solution (kinase)

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.[22]

-

Scientific Rationale: The concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

-

Terminate Reaction: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+, an essential cofactor for kinases.[23]

-

Detection: Add the detection reagents according to the manufacturer's protocol. This step quantifies the amount of product formed (e.g., phosphorylated substrate or ADP).

-

Data Analysis: Measure the signal using the appropriate plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Detailed Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the antimicrobial efficacy of a fluorinated aminopyridine.

Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a specific bacterium.

Materials:

-

Test compound (fluorinated aminopyridine)

-

Bacterial strain (e.g., S. aureus or E. coli)

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[24]

-

Incubator (37°C)

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. Typically, 50-100 µL of broth is added to each well first.[24]

-

Controls: Include the following controls on each plate:

-

Sterility Control: MHB only (no bacteria, no compound).

-

Growth Control: MHB with bacteria (no compound).

-

-

Inoculation: Add a standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[24]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[24][25]

-

Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[26]

-

Quantitative Reading (Optional): Use a plate reader to measure the optical density at 600 nm (OD600) to quantify bacterial growth.[25]

-

Validation: The assay is valid if there is no growth in the sterility control well and clear, robust growth in the growth control well.

Conclusion and Future Perspectives

Fluorinated aminopyridines represent a highly versatile and valuable class of molecules in drug discovery.[1][2] Their unique properties, conferred by the strategic incorporation of fluorine, have led to significant advances in neuroscience, oncology, and infectious disease research. The ability to fine-tune physicochemical parameters like metabolic stability, pKa, and lipophilicity allows for the rational design of compounds with improved therapeutic profiles.[1][2][6]

Future research will likely focus on:

-

Developing novel synthetic methodologies to access more complex and diverse fluorinated aminopyridine libraries.

-

Exploring new therapeutic targets by screening these compounds against a wider range of biological systems.

-

Leveraging computational modeling and machine learning to better predict the impact of specific fluorination patterns on a compound's activity and pharmacokinetic properties.[27]

-

Expanding the use of 18F-labeled aminopyridines for PET imaging to diagnose and monitor a broader array of diseases, including various cancers and neurodegenerative disorders.[28]

By continuing to integrate synthetic chemistry, molecular biology, and advanced analytical techniques, the full therapeutic potential of fluorinated aminopyridines will undoubtedly be realized, leading to the development of safer and more effective medicines.

References

-

Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191–200. [Link]

-

Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. (2024). Journal of Nuclear Medicine. [Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2019). ResearchGate. [Link]

-

Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed Central (PMC). [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). Future Science. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

-

Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2018). PubMed. [Link]

-

In vitro kinase assay. (2022). Bio-protocol. [Link]

-

Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia. [Link]

-

An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2022). MDPI. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2018). ResearchGate. [Link]

-

4-Aminopyridine. (n.d.). Wikipedia. [Link]

-

Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

-

Steinberg, D., et al. (1998). In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases. PubMed. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2015). ResearchGate. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. (2024). National Institutes of Health. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Publications. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2023). ResearchGate. [Link]

-

Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). Europe PMC. [Link]

- Synthesis method of 3-fluorine-4-aminopyridine. (2010).

-

Relation between surface activity and antibacterial activity of amine-fluorides. (n.d.). The Hebrew University of Jerusalem. [Link]

-

In vitro kinase assay v1. (2023). ResearchGate. [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Royal Society of Chemistry. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]

-

Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. (2024). MDPI. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol. [Link]

-

The oral fluorinated pyrimidines. (2001). PubMed. [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). MDPI. [Link]

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2021). MDPI. [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). ResearchGate. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 13. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 14. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 15. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 16. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cris.huji.ac.il [cris.huji.ac.il]

- 21. mdpi.com [mdpi.com]

- 22. In vitro kinase assay [protocols.io]

- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. protocols.io [protocols.io]

- 26. youtube.com [youtube.com]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic deployment of 5-Fluoro-2-methoxypyridin-4-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 5-Fluoro-2-methoxypyridin-4-amine as a pivotal building block in the synthesis of targeted kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols for exemplary kinase inhibitors, and an exploration of the structure-activity relationships that underscore its importance in medicinal chemistry.

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1]

Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their ability to favorably interact with the ATP-binding site of kinases. The substituted aminopyridine core is one such scaffold. 5-Fluoro-2-methoxypyridin-4-amine has gained significant traction as a key intermediate in the synthesis of potent and selective kinase inhibitors. The strategic placement of the fluoro and methoxy groups on the pyridine ring confers unique properties that enhance binding affinity, selectivity, and pharmacokinetic profiles of the resulting inhibitor. The methoxy group can act as a hydrogen bond acceptor, while the fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable orthogonal interactions within the kinase active site.[3]

This guide will focus on the practical application of this versatile building block, providing detailed protocols and insights into its use in the synthesis of inhibitors targeting key kinases such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

The Role of 5-Fluoro-2-methoxypyridin-4-amine in the Synthesis of Pirtobrutinib (A BTK Inhibitor)

A prominent example highlighting the significance of the 5-fluoro-2-methoxybenzoyl moiety, derived from a close structural analog of our topic compound, is in the synthesis of Pirtobrutinib. Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of relapsed or refractory mantle cell lymphoma.[4] The "5-fluoro-2-methoxybenzamido" group is a critical component of Pirtobrutinib, contributing to its potent and selective inhibition of BTK.

While the synthesis of Pirtobrutinib itself starts from 5-fluoro-2-methoxybenzoic acid, the underlying chemistry and the importance of this substituted aromatic ring are directly relevant to the application of 5-Fluoro-2-methoxypyridin-4-amine. The following section outlines the key synthetic step involving the formation of the critical benzamide bond.

Protocol: Amide Coupling to form a Key Pirtobrutinib Intermediate

This protocol describes the coupling of 5-fluoro-2-methoxybenzoic acid with a key amine intermediate in the synthesis of Pirtobrutinib. This reaction is illustrative of the types of transformations where 5-Fluoro-2-methoxypyridin-4-amine could be utilized, for instance, after conversion to the corresponding carboxylic acid or in direct coupling reactions.

Reaction Scheme:

Caption: Amide coupling to form a key Pirtobrutinib precursor.

Materials:

| Reagent | CAS Number | Molecular Weight |

| 5-Fluoro-2-methoxybenzoic acid | 385-43-3 | 170.12 |

| (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide | 2101700-14-3 | 369.32 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 |

| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 |

| DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 |

Procedure:

-

To a solution of 5-fluoro-2-methoxybenzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Pirtobrutinib precursor.

Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to verify the molecular structure and purity.

Direct Application: Synthesis of Pyrrolopyridazine JAK3 Inhibitors

A direct application of 5-Fluoro-2-methoxypyridin-4-amine is in the synthesis of potent Janus Kinase (JAK) inhibitors. A patent for pyrrolopyridazine derivatives as JAK3 inhibitors describes the synthesis of compounds containing the "6-(5-fluoro-2-methoxypyridin-4-yl)" moiety.[5] These compounds have shown significant inhibitory activity against JAK3, a key enzyme in the signaling pathways of several cytokines involved in inflammatory and autoimmune diseases.

Protocol: Suzuki Coupling for the Synthesis of a JAK3 Inhibitor Precursor

This protocol outlines a key Suzuki coupling reaction to construct the core of a JAK3 inhibitor, demonstrating the utility of 5-Fluoro-2-methoxypyridin-4-amine in palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Caption: Suzuki coupling reaction for JAK3 inhibitor synthesis.

Materials:

| Reagent | CAS Number | Molecular Weight |

| 6-Bromo-pyrrolopyridazine derivative | Varies | Varies |

| 5-Fluoro-2-methoxypyridin-4-ylboronic acid pinacol ester | 1346618-80-6 | 269.09 |

| Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 72287-26-4 | 731.73 |

| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 |

| 1,4-Dioxane | 123-91-1 | 88.11 |

| Water | 7732-18-5 | 18.02 |

Procedure:

-

To a reaction vessel, add the 6-bromo-pyrrolopyridazine derivative (1.0 eq), 5-fluoro-2-methoxypyridin-4-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.